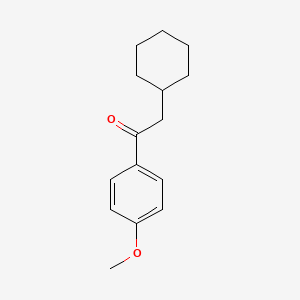![molecular formula C11H10BrI2NO2 B14607282 N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide CAS No. 58085-66-8](/img/structure/B14607282.png)
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is an organic compound with the molecular formula C10H9BrI2NO2. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with an acetamide group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide typically involves multiple steps:
Bromination and Iodination: The starting material, a phenyl ring, undergoes bromination and iodination to introduce bromine and iodine atoms at specific positions.
Acetylation: The brominated and iodinated phenyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the reaction of the acetylated compound with an amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The acetamide group can also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-[2-(bromomethyl)-4-iodophenyl]acetamide
- N-Acetyl-N-[2-(bromomethyl)-4,6-dichlorophenyl]acetamide
- N-Acetyl-N-[2-(bromomethyl)-4,6-difluorophenyl]acetamide
Uniqueness
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These halogens can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58085-66-8 |
|---|---|
Molecular Formula |
C11H10BrI2NO2 |
Molecular Weight |
521.91 g/mol |
IUPAC Name |
N-acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide |
InChI |
InChI=1S/C11H10BrI2NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
InChI Key |
KMLFRXQQJPCFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1I)I)CBr)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


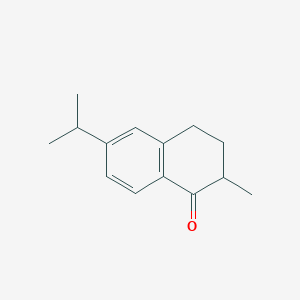
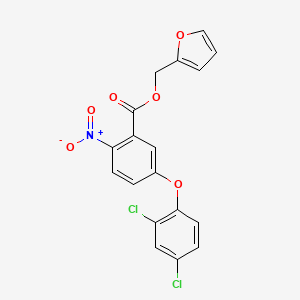

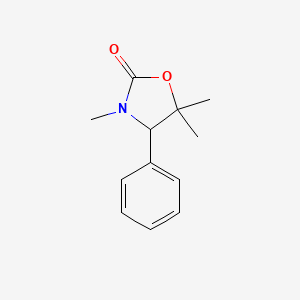
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
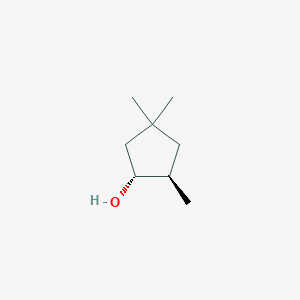
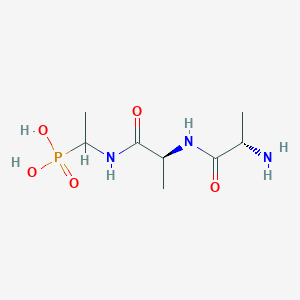
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
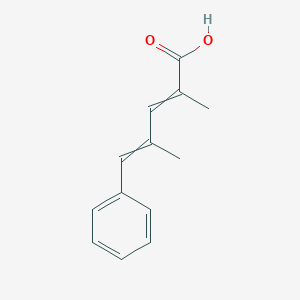

![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
